![molecular formula C10H15N3O2 B3000135 (S)-1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol CAS No. 1354011-84-9](/img/structure/B3000135.png)
(S)-1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol
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Description
(S)-1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol, also known as EPPT, is a chemical compound used in scientific research. It is a chiral molecule, meaning it has a specific orientation in space that affects its properties. EPPT has been studied for its potential applications in drug development and as a tool for studying biological processes.
Scientific Research Applications
Hydrogen-Bond Donors and Acceptors in Bifunctional Aromatic N-Heterocycles
A study by Aakeröy et al. (2007) discusses the synthesis and characterization of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents, which are relevant to the structure of (S)-1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol. These compounds are synthesized through palladium-catalyzed cross-coupling reactions and exhibit primary hydrogen-bonding motifs in their structures, which are critical for their potential applications in various chemical processes (Aakeröy, Schultheiss, Desper, & Moore, 2007).
Synthesis and Antibacterial Activity of Pyrrolidin-3-cyanopyridine Derivatives
Bogdanowicz et al. (2013) have conducted research on the synthesis of new cyanopyridine derivatives from 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile. These compounds were evaluated for their antimicrobial activity against various bacteria, demonstrating potential applications in the development of new antimicrobial agents (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).
Large-Scale Synthesis of Pyrrolidin-3-ol Derivatives
Kotian et al. (2005) describe a practical large-scale synthesis method for (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, which is an intermediate for the synthesis of various bioactive molecules. This method could be relevant for the production of (S)-1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol derivatives for pharmaceutical and chemical applications (Kotian, Lin, El-Kattan, & Chand, 2005).
properties
IUPAC Name |
(3S)-1-(6-ethoxypyrimidin-4-yl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-2-15-10-5-9(11-7-12-10)13-4-3-8(14)6-13/h5,7-8,14H,2-4,6H2,1H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOELHPPPBFOGBX-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)N2CCC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=NC=NC(=C1)N2CC[C@@H](C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol |
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